molecular formula C14H19N5O5 B601346 Hydroxy famciclovir CAS No. 172645-79-3

Hydroxy famciclovir

Cat. No.: B601346
CAS No.: 172645-79-3
M. Wt: 337.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy famciclovir, also known as 2-(2-(2-Amino-9H-purin-9-yl)ethyl)-2-hydroxypropane-1,3-diyl diacetate, is a chemical compound that is often encountered as an impurity in the synthesis of Famciclovir. Famciclovir is an antiviral medication used primarily for the treatment of herpes zoster (shingles) and herpes simplex virus infections. The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy famciclovir involves multiple steps, starting from the precursor compounds. One common synthetic route includes the reaction of 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine with a palladium on charcoal catalyst in the presence of water and ammonium formate . This reaction facilitates the formation of the desired impurity through a series of intermediate steps.

Industrial Production Methods

In an industrial setting, the production of Famciclovir and its impurities, including this compound, is typically carried out using large-scale batch reactors. The reaction conditions are carefully controlled to optimize yield and minimize the formation of unwanted by-products. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hydroxy famciclovir can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound .

Scientific Research Applications

Hydroxy famciclovir has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydroxy famciclovir is closely related to its parent compound, Famciclovir. Upon administration, Famciclovir is rapidly converted to its active form, penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The molecular targets and pathways involved include the viral thymidine kinase and DNA polymerase enzymes .

Comparison with Similar Compounds

Hydroxy famciclovir can be compared with other similar compounds, such as:

    Penciclovir: The active form of Famciclovir, which directly inhibits viral DNA polymerase.

    Acyclovir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.

    Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.

This compound is unique in its specific structure and formation pathway, which distinguishes it from these related compounds .

Properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-2-hydroxybutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c1-9(20)23-6-14(22,7-24-10(2)21)3-4-19-8-17-11-5-16-13(15)18-12(11)19/h5,8,22H,3-4,6-7H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXHFEDMUGFNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)(COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172645-79-3
Record name Hydroxy famciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172645793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY FAMCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7J57X3FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy famciclovir
Reactant of Route 2
Reactant of Route 2
Hydroxy famciclovir
Reactant of Route 3
Hydroxy famciclovir
Reactant of Route 4
Hydroxy famciclovir
Reactant of Route 5
Reactant of Route 5
Hydroxy famciclovir
Reactant of Route 6
Hydroxy famciclovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.